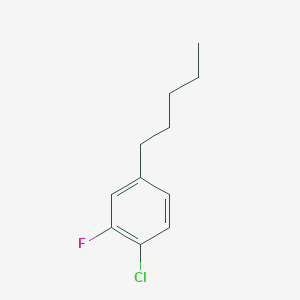
1-Chloro-2-fluoro-4-pentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-4-pentylbenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It consists of a benzene ring substituted with a chlorine atom at the first position, a fluorine atom at the second position, and a pentyl group at the fourth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-4-pentylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the chlorination and fluorination of pentylbenzene using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process. This involves the initial formation of pentylbenzene, followed by selective halogenation to introduce the chlorine and fluorine atoms at the desired positions on the benzene ring. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-2-fluoro-4-pentylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Typical reagents include alkyl halides, Grignard reagents, and organolithium compounds.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various halogenated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-4-pentylbenzene has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-chloro-2-fluoro-4-pentylbenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-fluorobenzene
1-Chloro-4-fluorobenzene
2-Chloro-1-fluoro-4-pentylbenzene
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-4-pentylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSKGCPHZQTTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














